![molecular formula C10H14F3NO5 B13517011 4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1-methyl-2-oxabicyclo[211]hexane-3-carboxylic acid; trifluoroacetic acid is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create new building blocks. This reaction can be performed using blue LED irradiation and an iridium photoredox catalyst, yielding high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis methods. The use of specialized equipment and controlled reaction conditions ensures the consistent production of high-purity compounds. The modular approach allows for various derivatizations, expanding the chemical space available for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifibrinolytic activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure and are used in various chemical and biological applications.
Cyclohexanecarboxylic acid derivatives: These compounds have similar functional groups and are explored for their biological activity.
Uniqueness
4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure.
Eigenschaften
Molekularformel |
C10H14F3NO5 |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-7-2-8(3-7,4-9)5(12-7)6(10)11;3-2(4,5)1(6)7/h5H,2-4,9H2,1H3,(H,10,11);(H,6,7) |
InChI-Schlüssel |
OHWIAJJXYFHEPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(C(O2)C(=O)O)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


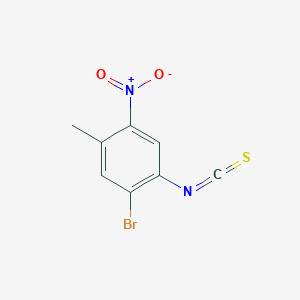
![13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)
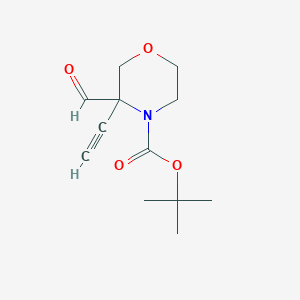
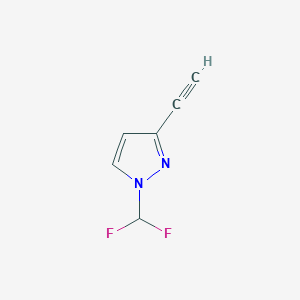
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
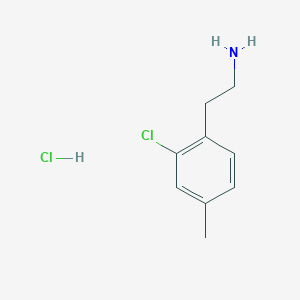

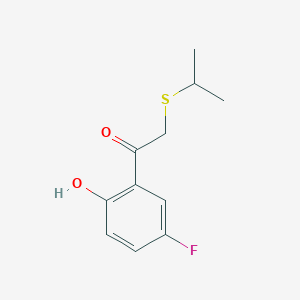
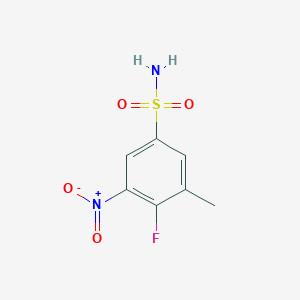
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)
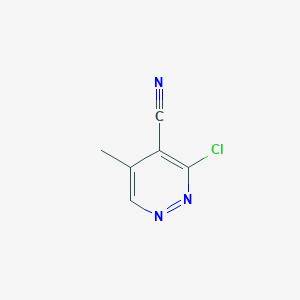
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)

![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
